N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide
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Overview
Description
The compound “N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains a benzothiazole ring and a pyrazole ring . The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring . The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms.
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions, such as the Suzuki cross-coupling . This reaction typically involves a palladium catalyst and can be used to couple a variety of aryl boronic acids or esters with halides or pseudohalides .Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using spectroscopic methods, such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . For instance, the presence of certain functional groups can be inferred from their characteristic absorption frequencies in the IR spectrum .Chemical Reactions Analysis
The chemical reactivity of similar compounds can depend on the nature and position of the substituents on the benzothiazole and pyrazole rings. For instance, the presence of electron-donating or electron-withdrawing groups can influence the acidity or basicity of the compound, as well as its reactivity towards electrophiles and nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be influenced by factors such as their molecular structure, the nature of the functional groups, and the presence of any chiral centers. These properties can include melting point, solubility, stability, and reactivity .Mechanism of Action
The mechanism of action of similar compounds can vary widely depending on their intended biological target. For instance, some benzothiazole derivatives have been found to exhibit antidepressant-like activities . The exact mechanism of action is often determined through a combination of experimental studies and computational modeling .
Safety and Hazards
Future Directions
The development of new benzothiazole and pyrazole derivatives is an active area of research, with potential applications in areas such as medicinal chemistry and material science . Future research may focus on optimizing the synthesis of these compounds, elucidating their mechanism of action, and evaluating their efficacy and safety in preclinical and clinical studies .
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-9(2)20-6-5-12(19-20)15(21)18-16-17-13-7-10(3)11(4)8-14(13)22-16/h5-9H,1-4H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXWCUDSQXKTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=NN(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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